molecular formula C16H20Cl2FN3O2 B024029 Retigabine Dihydrochloride CAS No. 150812-13-8

Retigabine Dihydrochloride

Cat. No. B024029
M. Wt: 376.2 g/mol
InChI Key: WSGFOWNASITQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Retigabine involves a multi-step chemical process starting from 3-fluoroaniline, leading to the formation of N-(2-amino-4-[fluorobenzylamino]-phenyl) carbamic acid ethyl ester. This process includes acetylation, nitration, condensation, deacetylation, reduction, and acylation steps, which collectively contribute to the formation of Retigabine's active compound (Wang We, 2014).

Molecular Structure Analysis

The molecular structure of Retigabine is crucial for its interaction with neuronal KCNQ2/Q3 potassium channels. It is this interaction that underpins Retigabine's anticonvulsant effects, by modulating the M-currents and stabilizing the neuronal membrane potential. The specific molecular interactions include a hyperpolarizing shift in the activation curves of these channels, which is potentiated by Retigabine, leading to a decrease in neuronal excitability (Main et al., 2000).

Chemical Reactions and Properties

Retigabine undergoes various chemical reactions in the body, including N-glucuronidation, which is significant for its metabolic clearance. The enzymes UGT1A4 and UGT1A9 play a crucial role in this process, indicating the importance of glucuronidation pathways in the drug's metabolism. Furthermore, Retigabine's interaction with GABA(A) receptor complexes, through a synergistic action with GABA, suggests an additional layer to its mechanism of action, potentially contributing to its anticonvulsant properties (Borlak et al., 2006; van Rijn & Willems-van Bree, 2003).

Physical Properties Analysis

The physical properties of Retigabine, including its crystal form diversity, are pivotal for its pharmacokinetic profile. Crystal form screening has revealed the stability order among Retigabine's trimorphs, which impacts its formulation and efficacy as an antiepileptic drug. These studies are essential for developing stable and effective formulations of Retigabine (Gautam et al., 2018).

Chemical Properties Analysis

Retigabine's chemical properties, such as its ability to open voltage-gated K+ channels, underscore its novel mechanism of action. This property distinguishes Retigabine from other antiepileptic drugs and contributes to its effectiveness in treating seizures. The specific modulation of KCNQ2/3 channels by Retigabine, resulting in increased neuronal membrane stabilization, highlights the significance of its chemical properties in its anticonvulsant action (Main et al., 2000).

Scientific Research Applications

  • Epilepsy Treatment

    • Application : Retigabine Dihydrochloride is used for the adjunctive treatment of adults with partial-onset seizures in epilepsy, with and without secondary generalization .
    • Method : It is administered orally as an adjunctive therapy .
    • Results : A meta-analysis found beneficial effects of retigabine in terms of responder rate and rate of seizure freedom .
  • Neuronal Kv7 Channel Activation

    • Application : Retigabine is the prototype Kv7 activator clinically approved for seizure treatment .
    • Method : A small library of retigabine analogues has been designed, synthesized, and characterized for their Kv7 opening ability using both fluorescence-and electrophysiology-based assays .
    • Results : Compound 60 emerged as a potent and photochemically stable neuronal Kv7 channel activator. Compared to retigabine, compound 60 displayed a higher brain/plasma distribution ratio, a longer elimination half-life, and more potent and effective anticonvulsant effects in an acute seizure model in mice .
  • Treatment of Other Neurologic Conditions

    • Application : The unique mechanism of action of Retigabine Dihydrochloride, which is a potassium channel opener, may hold promise for the treatment of other neurologic conditions, including tinnitus, migraine, and neuropathic pain .
    • Results : The outcomes of these potential applications are not specified in the available resources .
  • Neuropathic Pain Treatment

    • Application : Neuropathic pain conditions are characterized by pathological changes in sensory pathways, which favor action potential generation and enhanced pain transmission .
    • Method : Retigabine has been reported to relieve pain-like behaviors (hyperalgesia and allodynia) in animal models of neuropathic pain .
    • Results : Although sometimes difficult to treat with conventional analgesics, antiepileptics like retigabine can relieve some symptoms of neuropathic pain .
  • Anxiety Treatment

    • Application : Neuronal activation within several key structures within the CNS can also be observed in various animal models of anxiety .
    • Method : Retigabine dose-dependently reduces unconditioned anxiety-like behaviors when assessed in the mouse marble burying test and zero maze .
    • Results : Early clinical studies have indicated that retigabine is rapidly absorbed and distributed, and is resistant to first pass metabolism .
  • Amyotrophic Lateral Sclerosis (ALS) Treatment

    • Application : A clinical trial has shown that the drug retigabine improves a characteristic of motor neurons that is impacted in amyotrophic lateral sclerosis (ALS) .
    • Method : Researchers at Massachusetts General Hospital (MGH) have completed a clinical trial in patients with ALS, showing that the drug retigabine lowers motor neuron excitability .
    • Results : It’s exciting that retigabine has a potentially positive effect in patients with ALS, although the benefit on the physiological outcomes in the study may or may not translate into a clinical benefit for patients .
  • Mechanical Pain Regulation

    • Application : The bioactive lipid sphingosine 1-phosphate (S1P) and S1P Receptor 3 (S1PR3) are critical regulators of acute mechanonociception .
    • Method : Genetic or pharmacological ablation of S1PR3, or blockade of S1P production, significantly impaired the behavioral response to noxious mechanical stimuli .
    • Results : These effects are mediated by fast-conducting A mechanonociceptors, which displayed a significant decrease in mechanosensitivity in S1PR3 mutant mice .
  • Neuromyotonia Treatment

    • Application : Retigabine has potential for clinical applications in neuromyotonia .
    • Results : The outcomes of this potential application are not specified in the available resources .
  • Bipolar Disease Treatment

    • Application : Retigabine has potential for clinical applications in bipolar disease .
    • Results : The outcomes of this potential application are not specified in the available resources .
  • Amyotrophic Lateral Sclerosis (ALS) Treatment

    • Application : Retigabine, an FDA-approved potassium channel inhibitor, effectively blocked the pathological hyperexcitability and improved neuron survival in iPSC-derived motor neurons from ALS patients .
    • Method : Based on the relevance of this phenotype in ALS pathology and the absence of relevant animal models, Retigabine was directly moved into a phase II clinical trial .
    • Results : It’s exciting that retigabine has a potentially positive effect in patients with ALS, although the benefit on the physiological outcomes in the study may or may not translate into a clinical benefit for patients .

Safety And Hazards

Retigabine Dihydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFOWNASITQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164616
Record name Ezogabine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retigabine Dihydrochloride

CAS RN

150812-13-8
Record name Ezogabine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezogabine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZOGABINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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